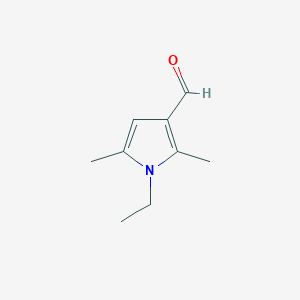

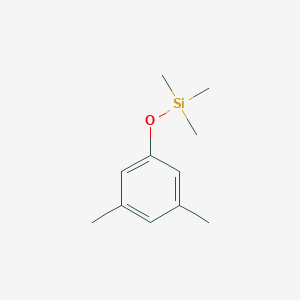

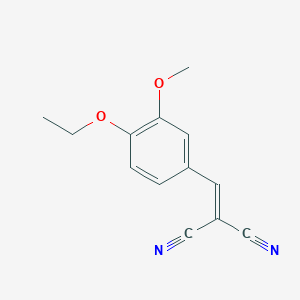

Malononitrile, (4-ethoxy-3-methoxybenzylidene)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Malononitrile and its derivatives are known for their wide applications in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors. The unique reactivity of malononitrile allows for its extensive use in organic chemistry, often surpassing other CH-acids like malonic and cyanoacetic esters in utility .

Synthesis Analysis

The synthesis of malononitrile derivatives can be performed under solvent and catalyst-free conditions, as demonstrated by the condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes. This process yields 2-amino-3-cyano-4H-chromene and quinoline derivatives, respectively. The reaction pathway can be monitored by IR spectral measurements, and the structure of the products confirmed by various spectroscopic methods . Additionally, (ethoxymethylene)malononitrile reacts with different hydroxy compounds to produce a variety of heterocyclic systems, such as pyranoquinolines and benzopyranopyridines, which can be further modified through hydrolysis, dealkylation, and decarboxylation reactions .

Molecular Structure Analysis

The molecular structure of the condensation products of malononitrile with salicylaldehydes has been confirmed to be (2-amino-3-cyano-4H-chromene-4-yl)malononitrile, rather than the previously reported benzofuran-2-carbonitrile. This was established using FT-IR, MS, 1H, 13C NMR, and single crystal and powder X-ray diffraction .

Chemical Reactions Analysis

Malononitrile derivatives participate in a variety of chemical reactions. For instance, (ethoxymethylene)malononitrile can react with hydroxy compounds to form fused heterocyclic systems. The versatility of these reactions is highlighted by the synthesis of different pyrano and pyridine fused rings, which can be further transformed into other structures through subsequent chemical reactions .

Physical and Chemical Properties Analysis

Substituted malononitriles exhibit diverse biological activities. For example, ethoxymethylene-malononitrile has been shown to retard the growth of carcinoma in mice, indicating that the structural properties of these compounds play a significant role in their biological action. This effect is distinct from the release of cyanide, as neither sodium cyanide nor malononitrile itself showed any growth retardation on the tumors tested . Furthermore, the synthesis of alkoxybenzylidene derivatives of malononitrile dimer has been achieved in water using a nonionic surfactant. These derivatives exhibit solid-state fluorescence, with emission maxima ranging from 491 to 560 nm, depending on the number and position of alkoxy groups .

科学的研究の応用

Cancer Research

- Tumor Growth Inhibition : Substituted malononitriles, including ethoxymethylene-malononitrile, have shown effects in retarding the growth of transplanted tumors in mice. This suggests potential therapeutic applications for certain types of cancer (Gal, Fung, & Greenberg, 1952).

Chemical Synthesis

- Cyanation Reactions : Malononitrile has been employed as a cyanating agent in Cu-mediated decarboxylative cyanations, showcasing an economical method for synthesizing aryl nitriles from simple raw materials (Fu et al., 2020).

- Polycondensation : The polycondensation of malononitrile with various compounds has been explored, revealing its utility in creating polymers with potential applications in materials science (Kawabata, Matsubara, & Yamashita, 1973).

Sensor Technology

- Detection of Cyanide : Malononitrile derivatives have been developed as chromogenic chemosensors for the selective detection of cyanide in water, demonstrating high sensitivity and potential for environmental monitoring (Schramm, Menger, & Machado, 2016).

Fluorescence Studies

- Photoacid and ICT Probe : 2-(4-Hydroxybenzylidene)malononitrile acts as a photoacid and intramolecular charge transfer (ICT) probe, offering insights into solvent-specific ground state proton transfer processes. This highlights its potential in studying solvation dynamics (Panja, 2020).

- Fluorescence Switching : The study of 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile revealed external stimulus-mediated reversible phase changes and fluorescence switching, indicating applications in developing optical materials and sensors (Hariharan, Moon, & Anthony, 2015).

特性

IUPAC Name |

2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-3-17-12-5-4-10(7-13(12)16-2)6-11(8-14)9-15/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNTPFLKFAPCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=C(C#N)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169250 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

CAS RN |

17229-42-4 |

Source

|

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017229424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-ethoxy-3-methoxybenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。